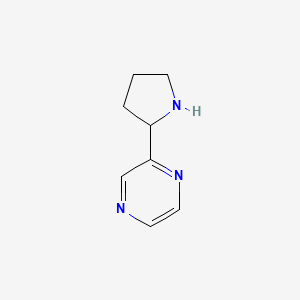

2-(Pyrrolidin-2-yl)pyrazine

Description

Significance of Pyrazine (B50134) and Pyrrolidine (B122466) Heterocycles in Advanced Organic Synthesis

Pyrazine , a six-membered aromatic ring containing two nitrogen atoms in a 1,4-position, is a cornerstone in the development of a wide array of functional molecules. researchgate.nettandfonline.combritannica.com Its electron-deficient nature and planar configuration contribute to its unique chemical properties. researchgate.net The pyrazine nucleus is a key component in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. researchgate.nettandfonline.commdpi.com Furthermore, pyrazine derivatives are instrumental in various organic reactions, including important coupling reactions like the Suzuki and Buchwald-Hartwig reactions, highlighting their versatility as synthetic intermediates. researchgate.nettandfonline.com The pyrazine ring is also a critical feature in many polycyclic compounds with significant industrial and biological applications, such as pteridines, alloxazines, and phenazine (B1670421) dyes. britannica.com

Pyrrolidine , a five-membered saturated nitrogen-containing heterocycle, is an equally vital scaffold in medicinal chemistry. researchgate.netnih.govtandfonline.com Its non-planar, three-dimensional structure, a result of its sp³-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space. researchgate.netnih.govnih.gov This structural feature, often described as "pseudorotation," provides an enhanced 3D coverage compared to flat aromatic systems. researchgate.netnih.govnih.gov The stereochemistry of the pyrrolidine ring is a crucial aspect, as the spatial orientation of substituents can lead to different biological profiles. researchgate.netnih.govnih.gov This has made the pyrrolidine scaffold a preferred choice in drug design, appearing in numerous FDA-approved drugs. nih.gov Beyond its pharmaceutical applications, pyrrolidine and its derivatives are widely utilized as ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.gov

Overview of Research Trajectories for Pyrazine-Pyrrolidine Hybrid Systems

The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in drug discovery. This strategy aims to develop compounds with improved affinity, efficacy, and potentially novel mechanisms of action.

Research into pyrazine-pyrrolidine hybrid systems is an active area of investigation, leveraging the advantageous properties of both heterocyclic rings. For instance, studies have focused on the synthesis of pyrazine-based small molecules that incorporate proline (a common pyrrolidine derivative) as a cyclic amine linker. mdpi.com These efforts have led to the discovery of compounds with specific biological activities. mdpi.com

One notable synthetic route involves the acceptorless dehydrogenative self-coupling of β-amino alcohols catalyzed by manganese pincer complexes. acs.org When pyrrolidin-2-yl-methanol is used as a substrate in this reaction, it leads to the formation of a tricyclic dipyrrolo[1,2-a:1′,2′-d]pyrazine system, demonstrating a direct method for fusing these two important heterocyclic structures. acs.org

Furthermore, the development of hybrid molecules containing pyrazine and thiazolidinone (a related five-membered ring) scaffolds has been explored to address challenges like dormant tuberculosis. nih.gov This research highlights the potential of combining pyrazine with other heterocyclic systems to create novel therapeutic agents. The design of such hybrids often involves computational docking studies to understand their potential interactions with biological targets. nih.gov The overarching goal of these research trajectories is to generate new chemical entities with tailored properties for a range of applications, from medicinal chemistry to materials science. utexas.eduethz.ch

Data Tables

Table 1: Properties of Constituent Heterocycles

| Heterocycle | Molecular Formula | Ring Size | Aromaticity | Key Features in Synthesis |

| Pyrazine | C₄H₄N₂ | 6-membered | Aromatic | Electron-deficient, participates in coupling reactions, core of many bioactive molecules. researchgate.nettandfonline.combritannica.com |

| Pyrrolidine | C₄H₉N | 5-membered | Non-aromatic (Saturated) | 3D scaffold, stereogenic centers, used as a chiral auxiliary and ligand. researchgate.netnih.govnih.gov |

Table 2: Examples of Research on Pyrazine-Pyrrolidine Systems

| Research Focus | Synthetic Approach | Key Finding |

| Synthesis of pyrazine-based small molecules | Incorporation of proline as a linker | Discovery of new active cytotoxic agents. mdpi.com |

| Dehydrogenative coupling reactions | Manganese-catalyzed self-coupling of pyrrolidin-2-yl-methanol | Formation of a tricyclic dipyrrolo[1,2-a:1′,2′-d]pyrazine system. acs.org |

| Antimycobacterial agents | Molecular hybridization of pyrazine and thiazolidinone scaffolds | Development of compounds active against dormant Mycobacterium tuberculosis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWILWNGVMGQILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Investigations of 2 Pyrrolidin 2 Yl Pyrazine Derivatives

Mechanistic Pathways of Pyrazine (B50134) Ring Formation

The formation of the pyrazine ring can be achieved through several synthetic routes, with the most common being the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net However, alternative pathways, such as the Maillard reaction and metal-catalyzed dehydrogenative couplings, offer access to a diverse range of substituted pyrazines.

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a well-known source of pyrazines in thermally processed foods. mdpi.com Studies involving proline, the amino acid precursor to the pyrrolidine (B122466) moiety, have shown that proline-specific compounds are often the dominant products, though pyrazines are also formed. nih.gov The formation of pyrazines in these reactions typically involves the generation of α-dicarbonyls and aminoketones as key intermediates. mdpi.com

A particularly relevant and atom-economical method for synthesizing symmetrically 2,5-disubstituted pyrazines is the dehydrogenative self-coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese. acs.org A plausible mechanism for this transformation involves several key steps:

Initial Dehydrogenation: The manganese catalyst facilitates the dehydrogenation of the β-amino alcohol to form an aldehyde intermediate. acs.org

Self-Coupling and Cyclization: The aldehyde intermediate undergoes a self-coupling reaction with another molecule of the amino alcohol, leading to the formation of a 2,5-dihydropyrazine derivative through the elimination of two water molecules. acs.orgrsc.org

Aromatization: The resulting 2,5-dihydropyrazine is then rapidly dehydrogenated by the metal catalyst to yield the final, stable aromatic pyrazine product, releasing a molecule of dihydrogen. acs.org

Crucial evidence supporting this mechanistic proposal comes from a control experiment using pyrrolidin-2-yl-methanol as the substrate. Since the resulting bicyclic dihydropyrazine (B8608421) intermediate cannot be further dehydrogenated to a fully aromatic pyrazine, the reaction stops after the cyclization step, allowing for the isolation and characterization of the cyclic intermediate, 2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine. acs.orgnih.govacs.org This finding strongly validates the proposed pathway involving the formation of a dihydropyrazine intermediate. acs.org

Radical-Based Reaction Mechanisms in Pyrazine Chemistry

Radical reactions provide powerful tools for the synthesis and functionalization of pyrazines, which are often inert to classical electrophilic substitution reactions like Friedel-Crafts acylation. thieme-connect.de Protonated pyrazines are particularly susceptible to homolytic alkylation and acylation. thieme-connect.de

A well-investigated example of a radical-based mechanism is the dearomative diborylation of pyrazines. While unsubstituted pyrazine can react via a non-radical pathway, the diborylation of sterically hindered pyrazines, such as 2,3-dimethylpyrazine, proceeds preferentially through a radical mechanism when a catalyst like 2,6-dichloro-4,4′-bipyridine is present. rsc.orgnih.gov Density Functional Theory (DFT) calculations and experimental studies have elucidated this pathway: nih.gov

Radical Generation: The process is initiated by the homolytic cleavage of the B–B bond in bis(pinacolato)diboron (B136004) (B2pin2), mediated by the 4,4′-bipyridine catalyst, which generates a boryl radical. rsc.orgnih.govoup.com

Radical Addition: The generated boryl radical then adds to the pyrazine ring to form a new pyrazine-boryl radical intermediate. rsc.org

Final Product Formation: A subsequent reaction with another radical species leads to the final N,N′-diboryl-1,4-dihydropyrazine product. oup.com

The intermediacy of the key boryl radical species has been confirmed through techniques such as Electron Spin Resonance (ESR) spectroscopy, providing strong experimental support for the proposed radical mechanism. rsc.orgoup.com This type of radical transfer process from a stabilized boryl radical to the pyrazine is considered the major pathway in the catalytic reaction. oup.com

Single Electron Transfer (SET) Processes in Pyrazine Functionalization

Single Electron Transfer (SET) is a fundamental step in many redox reactions involving pyrazine derivatives. These processes can occur through two primary mechanisms: inner-sphere and outer-sphere electron transfer. numberanalytics.com In inner-sphere mechanisms, a bridging ligand connects the two reacting metal centers, providing a direct pathway for the electron to travel; pyrazine itself is a classic example of a molecule that can serve as such a bridging ligand. numberanalytics.comfiveable.me Outer-sphere electron transfer, conversely, occurs without a formal bridging ligand, with the electron "jumping" through space or a solvent molecule. fiveable.me

The reduction of substituted pyrazines in strongly acidic media can yield long-lived colored aromatic radicals. acs.org The specific rates of these reactions often indicate that they proceed primarily through outer-sphere SET pathways. acs.org The stability of these radical intermediates is a critical factor in the outcome of the reaction. Recent research has shown that the stability of pyrazine radical intermediates can be dramatically enhanced in highly concentrated electrolytes, often called water-in-salt electrolytes (WISEs). acs.org In these media, strong interactions between the pyrazine derivative and Li+-coordinated water molecules prevent the aggregation of the pyrazine molecules. acs.org This stabilization protects the radical intermediates from common degradation pathways like disproportionation and oxidation, leading to significantly improved redox reversibility and coulombic efficiency in electrochemical applications. acs.org These findings underscore the profound impact of the solvent environment on SET processes and the lifetime of reactive intermediates. acs.org

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining which bonds are broken or formed during the rate-determining step (RDS) of a reaction. nih.gov This is achieved by comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium). While specific KIE studies for the synthesis of 2-(pyrrolidin-2-yl)pyrazine are not prominent in the literature, the principles can be applied to its potential synthetic pathways.

For instance, in the manganese-catalyzed dehydrogenative coupling of β-amino alcohols (discussed in section 3.1), the initial step is the cleavage of a C-H bond at the alcohol-bearing carbon and an O-H bond. If this dehydrogenation step is rate-determining, a primary KIE would be expected upon isotopic labeling at this position.

In a related context, KIE studies have been employed in the hydrosilylation of ketones catalyzed by iron complexes supported by bis(imino)pyrazine ligands. In one study, a KIE of 2.2 was observed for a catalyst, while a different but related catalyst gave a KIE of 4.2 for the same reaction. acs.org This difference in the magnitude of the KIE provided strong evidence that the two catalysts operate through different mechanisms, highlighting the utility of KIE in unmasking precise reaction pathways. nih.govacs.org Such studies are essential for confirming proposed mechanisms and optimizing reaction conditions.

Intermediate Characterization and Elucidation of Catalytic Cycles

The direct detection and characterization of transient intermediates are paramount for validating proposed reaction mechanisms and understanding catalytic cycles. In the chemistry of pyrazine derivatives, a combination of spectroscopic methods and computational studies has been employed to elucidate these fleeting species.

A definitive example is the characterization of the cyclic intermediate in the manganese-catalyzed synthesis of pyrazines from β-amino alcohols. acs.org As shown in the table below, while most β-amino alcohols yield the corresponding 2,5-disubstituted pyrazine, the reaction of pyrrolidin-2-yl-methanol yields the saturated tricyclic system 2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine. acs.orgacs.org The isolation of this product, confirmed by GC-MS, provides incontrovertible proof of a 2,5-dihydropyrazine-type intermediate in the reaction sequence, as its structure prevents the final aromatization step. acs.orgnih.gov

| Substrate (β-Amino Alcohol) | Product | Yield (%) | Notes |

|---|---|---|---|

| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 | Standard pyrazine formation |

| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 | Standard pyrazine formation |

| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | Standard pyrazine formation |

| 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 | Standard pyrazine formation |

| Pyrrolidin-2-yl-methanol | 2,3,5a,6,7,8-Hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine | 30 | Cyclic intermediate isolated; final aromatization not possible acs.org |

In the study of radical reactions, Electron Spin Resonance (ESR) spectroscopy has been instrumental in detecting and identifying the specific bipyridine-stabilized boryl radicals that act as key intermediates in the catalytic diborylation of pyrazines. oup.com Furthermore, electrochemical methods like cyclic voltammetry, coupled with UV-visible absorption spectroscopy and molecular dynamics (MD) simulations, have been used to characterize protonated radical intermediates of pyrazine derivatives in specialized electrolytes, confirming their enhanced stability. acs.org These combined experimental and theoretical approaches are essential for building a complete picture of the catalytic cycles and reaction pathways in pyrazine chemistry. acs.orgmdpi.com

Coordination Chemistry and Ligand Design Principles for 2 Pyrrolidin 2 Yl Pyrazine Analogues

Pyrazine (B50134) and Pyrrolidine (B122466) as N-Donor Ligating Moieties

The coordination chemistry of 2-(pyrrolidin-2-yl)pyrazine analogues is fundamentally dictated by the Lewis basicity of the nitrogen atoms in both the pyrazine and pyrrolidine rings. wikipedia.org The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, can coordinate to metal ions in several ways. Typically, one of the pyrazine nitrogens acts as a σ-donor, utilizing its lone pair of electrons to form a coordinate bond with a metal center. wikipedia.orgresearchgate.net The electron-withdrawing nature of the pyrazine ring can influence the electronic properties of the resulting complex. nih.gov

The pyrrolidine ring, a saturated five-membered heterocycle, contains a secondary amine nitrogen that is also a potent N-donor. science.govscispace.com The pyramidalized nitrogen atom in the pyrrolidine ring possesses a readily available lone pair, making it a strong Lewis base capable of coordinating to a variety of metal ions. scispace.com The combination of these two distinct N-donor moieties within a single molecule provides a foundation for chelation and the formation of stable metal complexes.

Metal Complex Formation with Pyrrolidinyl-Pyrazine Ligands

The reaction of this compound and its derivatives with various metal salts leads to the formation of coordination complexes. The specific outcome of these reactions, including the stoichiometry and geometry of the resulting complex, is influenced by factors such as the nature of the metal ion, the counter-ion, the solvent system, and the reaction temperature. researchgate.net

For instance, pyrazine-based ligands have been shown to form complexes with a range of transition metals, including manganese(II), iron(II/III), cobalt(II), nickel(II), copper(II), and zinc(II). nih.govmdpi.commdpi.com The pyrazine nitrogen, and often another donor atom within the ligand, participates in the coordination. In the case of this compound, the pyrrolidine nitrogen can act as a second coordination site, leading to the formation of a five-membered chelate ring, which enhances the stability of the complex due to the chelate effect. wikipedia.org

Table 1: Examples of Metal Complexes with Pyrazine-Containing Ligands

| Metal Ion | Ligand | Coordination Mode | Reference |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (via azomethine N and pyrazine ring N) | nih.govmdpi.com |

| Fe(II), Fe(III) | 2-pyrazinecarboxylate | Bidentate chelating or bridging | rsc.org |

| Cu(II), Ag(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Bidentate (via pyridine (B92270) N and pyrazine N) | rsc.org |

| Zn(II) | 2-cyanopyrazine (in situ modified) | Bridging and chelating |

Structural Properties and Stereochemical Requirements in Metal Binding

The formation of a five-membered chelate ring upon bidentate coordination of the ligand through the pyrazine and pyrrolidine nitrogens imposes geometric constraints on the resulting complex. The bite angle of the ligand, defined by the N(pyrazine)-Metal-N(pyrrolidine) angle, is a key parameter influencing the stability and geometry of the complex. wikipedia.org The coordination geometry around the metal center can vary from distorted octahedral to square-pyramidal, depending on the metal ion and the presence of other co-ligands. rsc.org

Furthermore, intermolecular interactions such as hydrogen bonding and π-π stacking can play a crucial role in the solid-state packing of these complexes, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. rsc.org For example, π–π stacking interactions between pyrazine rings have been observed to lead to the formation of one-dimensional chains in an iron(II) complex. rsc.org

Electronic Properties and Redox Behavior of Coordination Complexes

The electronic properties of coordination complexes derived from this compound analogues are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The pyrazine moiety, being an electron-withdrawing group, can significantly influence the electronic structure of the complex. nih.gov

Coordination to a metal ion typically results in a shift in the electronic absorption spectra of the ligand. Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region of the spectrum, arising from the promotion of an electron from a metal-based orbital to a ligand-based π* orbital. nih.govacs.org The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the specific substituents on the ligand.

The redox behavior of these complexes is also of significant interest. Cyclic voltammetry studies can reveal the electrochemical potentials for metal-centered or ligand-centered redox processes. For instance, ruthenium(II) complexes with pyrazine-functionalized polypyridyl ligands have been shown to exhibit interesting photobasic properties, where MLCT excitation leads to an increase in the basicity of the pyrazine nitrogen in the excited state. nih.gov The redox potentials of these complexes can be tuned by modifying the ligand structure, which has implications for their potential applications in areas such as catalysis and materials science. researchgate.net

Table 2: Spectroscopic and Electrochemical Data for Selected Pyrazine Complexes

| Complex | Spectroscopic Feature | Electrochemical Data | Reference |

| [Ru(dqpyz)₂]²⁺ | ¹H NMR: Downfield shift of pyrazine proton to ~9.0 ppm | - | nih.gov |

| [Ru(TPPZ)]²⁺ oligomers | Visible absorption maximum red-shifts with increasing chain length | - | acs.org |

| Iron(II/III) pca complexes | Antiferromagnetic ordering below 12 K for Fe(II) complexes; Strong intramolecular antiferromagnetic interactions for a µ-oxo-bridged Fe(III) dimer (J = -221 cm⁻¹) | - | rsc.org |

Design of Polydentate and Chelating Pyrrolidinyl-Pyrazine Ligands

Building upon the fundamental coordination principles of the this compound scaffold, researchers have designed more elaborate polydentate and chelating ligands to achieve specific coordination geometries and complex stabilities. researchgate.netdntb.gov.ua By incorporating additional donor groups into the ligand framework, it is possible to increase the denticity and create ligands that can form more stable and intricate metal complexes. wikipedia.org

One strategy involves the functionalization of the pyrrolidine ring or the pyrazine ring with other ligating moieties. For example, attaching another heterocyclic donor group, such as a pyridine or another pyrazine, can lead to tridentate or tetradentate ligands. rsc.orgacs.org These polydentate ligands can encapsulate metal ions more effectively, leading to enhanced thermodynamic stability and kinetic inertness.

Catalytic Applications of 2 Pyrrolidin 2 Yl Pyrazine and Its Derivatives in Organic Transformations

Metal-Catalyzed Reactions Employing Pyrrolidinyl-Pyrazine Scaffolds

The nitrogen atoms within the pyrazine (B50134) and pyrrolidine (B122466) rings of 2-(pyrrolidin-2-yl)pyrazine and its derivatives serve as excellent coordination sites for a range of transition metals. This has led to their widespread use as ligands in various metal-catalyzed reactions, including dehydrogenative couplings, C-H functionalization, cross-coupling and cyclization reactions, and hydrogenation processes.

Manganese-Catalyzed Dehydrogenative Couplings

Manganese, an earth-abundant and non-toxic metal, has emerged as a sustainable alternative to precious metal catalysts. frontiersin.org Pyrrolidinyl-pyrazine and related nitrogen-containing ligands have been instrumental in the development of manganese-catalyzed dehydrogenative coupling reactions. These reactions offer an atom-economical and environmentally benign method for the formation of C-C and C-N bonds, with water and hydrogen gas as the only byproducts. nih.govacs.org

In one notable application, an acridine-based manganese pincer complex was used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-disubstituted symmetrical pyrazine derivatives. nih.govacs.org The reaction proceeds through the manganese-catalyzed dehydrogenation of the amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent dehydrogenation to form the aromatic pyrazine. nih.govacs.org When (pyrrolidin-2-yl)methanol was used as the substrate, the reaction yielded 2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine, confirming the formation of a cyclic intermediate. nih.govacs.org

Manganese catalysts have also been employed in the N-alkylation of amines and sulfonamides with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.org In these reactions, a low-valent manganese complex, often activated by a strong base, facilitates the dehydrogenation of the alcohol to an aldehyde or ketone. This intermediate then condenses with the amine, and the resulting imine is reduced by the manganese hydride species to afford the alkylated amine. beilstein-journals.org

Table 1: Manganese-Catalyzed Dehydrogenative Coupling Reactions

| Catalyst System | Substrates | Product | Key Features |

|---|---|---|---|

| Acridine-based Mn pincer complex | 2-Amino alcohols | 2,5-Disubstituted pyrazines | Atom-economical, environmentally benign, forms H₂ and H₂O as byproducts. nih.govacs.org |

| Mn(I) complex with bidentate amine-based ligands | Aromatic amines and benzylic alcohols | Secondary amines | Proceeds via a borrowing hydrogen mechanism. beilstein-journals.org |

Copper-Catalyzed C-H Functionalization

Copper-catalyzed C-H functionalization has become a significant area in organic synthesis due to the low cost and toxicity of copper. rsc.org Pyrrolidinyl-pyrazine and other nitrogen-containing ligands play a crucial role in directing and facilitating these transformations. beilstein-journals.org Diamine ligands, for instance, have been shown to enable copper-catalyzed C-N coupling reactions under milder conditions. nih.gov

In the context of C-H amidation, the pyridine (B92270) ring in pyridine-2-yl-functionalized amides has been shown to be crucial for the conversion of inert carbonyl C-H bonds by chelating the copper catalyst. beilstein-journals.org This strategy has been applied to the C-H amidation of N,N-dialkylformamides. beilstein-journals.org Similarly, pyrimidine (B1678525) and pyridine rings can act as directing groups in the copper-catalyzed C-H activation of indoles and benzenes. beilstein-journals.org

Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands have been synthesized and characterized, demonstrating the versatility of these ligands in coordinating with copper centers. researchgate.net These complexes can exist as mononuclear, binuclear, or polymeric species depending on the co-ligands present. researchgate.net

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-S bonds. researchgate.netacs.org Pyrrolidinyl-pyrazine derivatives and related N-heterocyclic scaffolds have been utilized as ligands in these transformations. For example, palladium-catalyzed C-N cross-coupling has been used to install pyrrolidine and other cyclic amines onto various aromatic frameworks to synthesize medicinally relevant compounds and organic materials. acs.orgnih.gov

In the synthesis of pyrrolidines and piperidines, ligand-enabled aza-Heck cyclizations of N-(pentafluorobenzoyloxy)carbamates have been developed. nih.gov These reactions proceed via N-O oxidative addition to a palladium(0) center, followed by migratory insertion of an alkene. nih.gov The choice of ligand is critical for the efficiency of these cyclizations. nih.gov

Palladium catalysis has also been employed for the intramolecular cyclization of β-keto esters to afford pyrrolidine derivatives, although in some cases with moderate yield and enantioselectivity. Furthermore, palladium-catalyzed phosphonylation of pyrazine-2,3-dicarbonitriles provides a route to dialkoxyphosphoryl-substituted pyrazines. researchgate.net

Table 2: Palladium-Catalyzed Reactions with Pyrrolidinyl-Pyrazine Scaffolds

| Reaction Type | Ligand/Substrate Feature | Product | Significance |

|---|---|---|---|

| C-N Cross-Coupling | Pyrrolidine and other cyclic amines | N-Aryl amines | Synthesis of medicinally relevant compounds and organic materials. acs.orgnih.gov |

| Aza-Heck Cyclization | N-(Pentafluorobenzoyloxy)carbamates | Pyrrolidines and piperidines | Provides direct access to protected N-heterocycles. nih.gov |

Iridium-Catalyzed Hydrogenation Processes

Iridium catalysts have proven to be highly effective for the hydrogenation of various unsaturated compounds, including N-heterocycles. nih.govmdpi.com The first iridium-catalyzed intramolecular asymmetric allylic dearomatization of pyrazines has been achieved, leading to the formation of 6,7-dihydropyrrolo[1,2-a]pyrazine derivatives with excellent yields and enantioselectivity. nih.gov This reaction represents a direct N-allylic alkylation of pyrazines under mild conditions. nih.gov

Iridium-catalyzed asymmetric hydrogenation has also been applied to N-fused heteroarenes with high nitrogen density, such as 2,5-disubstituted pyrrolo[1,2-a] nih.govresearchgate.netd-nb.infotriazolo[5,1-c]pyrazines. acs.org This method provides access to chiral 5,6-dihydropyrrolo[1,2-a] nih.govresearchgate.netd-nb.infotriazolo[5,1-c]pyrazines in high yields and with excellent enantioselectivities. acs.org Mechanistic studies on iridium-catalyzed hydrogenation have revealed that the process can be driven by visible light, involving a triplet-triplet energy transfer from the excited iridium complex to the substrate. nih.gov

Organocatalytic Applications of Pyrrolidine-Pyrazine Structures

The pyrrolidine scaffold is a privileged structure in organocatalysis, with proline and its derivatives being among the most widely used organocatalysts. nih.gov The pyrrolidine nitrogen can act as a Lewis base, while substituents on the ring can provide hydrogen-bonding interactions to activate substrates and control stereoselectivity. nih.gov

Pyrrolodiketopiperazines, which contain a pyrrolidine ring fused to a diketopiperazine core, have been synthesized under organocatalytic conditions. acs.orgnih.gov Ureidoaminal-derived Brønsted bases have been shown to be effective catalysts for the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, affording these complex heterocyclic scaffolds with high diastereoselectivity and enantioselectivity. acs.orgnih.gov This approach demonstrates the ability of these pyrrolidine-containing structures to act as pronucleophiles in carbon-carbon bond-forming reactions. acs.orgnih.gov

Catalyst Design and Performance Optimization Strategies

The design of the ligand is crucial for the performance of metal catalysts. For manganese-catalyzed dehydrogenative couplings, pincer-type ligands, such as those based on acridine, have been shown to be highly effective. nih.govacs.org The rigid framework of these ligands provides stability to the metal center and influences the catalytic activity.

In copper-catalyzed C-H functionalization, the incorporation of a directing group, such as a pyridine or pyrimidine ring, into the substrate or ligand is a key strategy for achieving site-selectivity. beilstein-journals.org Data science approaches are also being employed to predict the success of copper-catalyzed C-N coupling reactions by analyzing the structural features of coupling partners and ligands. nih.gov

For palladium-catalyzed reactions, the development of reliable and versatile catalysts that function under user-friendly conditions has been a major focus. acs.org This includes the design of palladium precatalysts that efficiently generate the active Pd(0) species. researchgate.net The choice of ligand can also influence the chemoselectivity of the reaction, as seen in the competition between C-N bond formation and α-arylation of amides. acs.org

In iridium-catalyzed hydrogenation, the nature of the ligand plays a major role in the efficiency and enantioselectivity of the reaction. dur.ac.uk Phosphine ligands, in particular, have been extensively studied. dur.ac.uk Mechanistic insights into catalyst deactivation pathways can guide the design of more robust and efficient catalysts. For instance, understanding that ligand dissociation is the rate-limiting step in a deactivation pathway led to the design of an iridium catalyst with a modified supporting ligand that exhibited improved photostability and catalytic performance. nih.gov

Advanced Analytical Techniques in the Research of 2 Pyrrolidin 2 Yl Pyrazine

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet-Visible)

Spectroscopy is a cornerstone for the molecular characterization of 2-(Pyrrolidin-2-yl)pyrazine, with each technique offering unique insights into its structure.

Nuclear Magnetic Resonance (NMR) Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

While specific spectral data for this compound is not widely published, data for closely related derivatives illustrate the expected patterns. For instance, protons on the pyrazine (B50134) ring are anticipated to appear in the aromatic region (δ 8.0-9.0 ppm), while the pyrrolidine (B122466) ring protons would be found in the aliphatic region (δ 1.5-4.0 ppm). derpharmachemica.com

| Compound Name | Technique | Solvent | Observed Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| 1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid (Hypothetical Data) | ¹H NMR | DMSO-d₆ | 8.5–8.7 (pyrazine aromatic protons), 3.2–3.8 (pyrrolidine ring protons), 12.1 (carboxylic acid proton) | vulcanchem.com |

| ¹³C NMR | - | Data not available | - | |

| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl) imidazo[1,2-a]pyrazine | ¹H NMR | CDCl₃ | 8.1 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 7.4-7.2 (m, 4H, Ar-H), 2.5 (s, 4H, pyrrolidine), 2.2 (s, 3H, CH₃), 2.0 (s, 4H, pyrrolidine) | tsijournals.com |

| ¹³C NMR | CDCl₃+DMSO-d₆ | 19.6, 20.1, 24.7, 105.4, 110.9, 115.5, 124.4, 125.7, 127.9, 128.07 | ||

| (1-((1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)pyrrolidin-2-yl)methyl)pyrrolidin-2-yl)methanol | ¹H NMR | DMSO-d₆ | 7.62 (d, J=4.8Hz, 1H), 7.42(dd, J=8Hz, 1H), 7.30(d, J=6Hz, 1H), 7.19 (s, 1H), 5.69(s, 1H), 4.36(t, J=5.2Hz, 1H), 4.08(br, 1H), 3.55(br, 2H), 3.16(br, 2H), 2.60(m, 1H), 2.40(br, 1H), 2.08–2.03(m, 1H), 1.84–1.77(m, 4H), 1.69–1.67(m, 2H), 1.67–1.51(m, 1H), 1.23(s, 1H) | mdpi.com |

| ¹³C NMR | - | Data not available | - |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, the expected protonated molecule [M+H]⁺ would be observed.

| Compound Name | Ionization Method | Observed m/z | Ion Type | Source |

|---|---|---|---|---|

| 2-(2-Methylpyrrolidin-2-yl)pyrazine | Computed | 163.110947427 | Exact Mass | nih.gov |

| 1-(Pyrazin-2-yl)pyrrolidine-2-carboxylic acid (Hypothetical) | ESI | 210.1 | [M+H]⁺ | vulcanchem.com |

| (1-((1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)pyrrolidin-2-yl)methyl)pyrrolidin-2-yl)methanol | ESI | 422.15 | [M+H]⁺ | mdpi.com |

| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl) imidazo[1,2-a]pyrazine | ESI-MS / HR-MS | 279.1603 | [M+1]⁺ | tsijournals.com |

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorptions would include C-H stretching from both the aromatic pyrazine and aliphatic pyrrolidine rings, C=N stretching of the pyrazine ring, and N-H stretching of the secondary amine in the pyrrolidine ring. tsijournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyrazine ring in this compound is an aromatic system that will absorb UV light. Stability studies may also employ UV-Vis spectroscopy to monitor for photodegradation by detecting the appearance of byproducts over time.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and crystallographic parameters. While a crystal structure for this compound itself is not publicly documented, analysis of related heterocyclic structures demonstrates the utility of this technique. researchgate.netsmolecule.com For example, a study of one complex pyrazine derivative determined its crystal system, space group, and cell parameters, revealing the conformation of the pyrazine ring. researchgate.netjst.go.jp This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influence the compound's physical properties.

| Parameter | Value | Source |

|---|---|---|

| Compound | 4-Anilino-3-[(4-benzylpiperazin-1-yl)-methyl]-2H-chromen-2-one (contains a pyrazine ring) | researchgate.netjst.go.jp |

| Formula | C₂₇H₂₇N₃O₂ | |

| Crystal System | Tetragonal | |

| Space Group | I4₁/a | |

| Cell Parameters | a = 27.7990(6) Å, c = 12.1800(8) Å | |

| Volume (V) | 9412.5(7) ų |

Chromatographic Separation and Purification Methodologies (Liquid Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound from reaction mixtures and for verifying its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying the target compound in complex mixtures, as well as for identifying any impurities or degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for assessing the purity of this compound and for its purification at a preparative scale. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity. Purity is typically determined by the percentage of the total peak area corresponding to the main component. sigmaaldrich.com Research on related compounds demonstrates that purification is often achieved using flash chromatography with solvent systems like methanol/dichloromethane (MeOH/DCM) or ethyl acetate/hexane. mdpi.com For analytical purposes, specific columns, mobile phases, and detection wavelengths are established. allmultidisciplinaryjournal.com

| Parameter | Condition | Source |

|---|---|---|

| Analyte | Acalabrutinib (contains imidazo[1,5-a]pyrazine (B1201761) and pyrrolidine moieties) | allmultidisciplinaryjournal.com |

| Column | Develosil ODS HG-5 RP C18 (5 µm, 15 cm x 4.6 mm) | |

| Mobile Phase | Methanol : Phosphate buffer (0.02 M, pH 3.6) (45:55 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | 255 nm |

Supercritical Fluid Chromatography (SFC) SFC is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and uses less organic solvent compared to HPLC. tainstruments.com Given the polar nature of this compound, SFC provides a viable normal-phase separation mechanism that is complementary to RP-HPLC.

Thermal Analysis Techniques (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound by measuring changes in its mass as a function of temperature in a controlled atmosphere. chempap.org The resulting TGA curve provides information on decomposition temperatures, the presence of solvates (like water), and the composition of the final residue. For pyrazine-containing coordination polymers, TGA has been used to establish thermal stability up to specific temperatures and to propose schemes for thermal destruction. researchgate.net A TGA study of this compound would reveal its decomposition profile, indicating the temperature at which significant weight loss begins, which is a critical parameter for determining its stability and handling requirements.

2 Pyrrolidin 2 Yl Pyrazine As a Key Synthetic Intermediate for Complex Molecular Architectures

Precursor Role in Heterocyclic Ring System Assembly

The bifunctional nature of 2-(pyrrolidin-2-yl)pyrazine, containing both electron-deficient pyrazine (B50134) and nucleophilic pyrrolidine (B122466) nitrogens, makes it an excellent precursor for assembling more elaborate heterocyclic frameworks. The pyrazine ring can be constructed through various cyclization strategies, while the pyrrolidine component can be introduced before or after the pyrazine formation, often serving as a directing group or a point for further annulation.

One common approach involves the condensation of diamines with dicarbonyl compounds. For instance, the synthesis of pyrazine rings can be achieved through the self-coupling of β-amino alcohols or the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govmdpi.com The pyrazine core itself is a vital component in numerous bioactive molecules and serves as a platform for further functionalization. researchgate.netresearchgate.net

Furthermore, the pyrazine moiety within the this compound structure can be a precursor to fused heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole precursors, demonstrating how a pre-formed azine ring can be elaborated into a fused bicyclic system through reactions with diketones or other bifunctional reagents. beilstein-journals.org Similarly, the synthesis of pyrrolopyrazinones has been achieved by constructing the pyrrole (B145914) ring onto an existing diketopiperazine scaffold, showcasing a strategy where the pyrazine-like ring is the initial foundation. nih.gov This late-stage heterocycle annulation is an effective strategy for creating diverse molecular libraries from a common core structure. nih.gov

The synthesis of triazole-fused pyrazines, such as 1,2,3-triazolo[1,5-a]pyrazines, can be accomplished through intramolecular cyclization of diazo intermediates derived from pyrazine precursors. mdpi.com For example, 2-cyanopyrazine can be converted into a tetrazolylpyrazine, which upon thermolysis, cyclizes to form the fused triazolopyrazine system. mdpi.com These methods highlight the role of the pyrazine ring as a foundational element for building complex, fused heterocyclic architectures.

Table 1: Examples of Heterocyclic Systems Assembled from Pyrazine and Pyrrolidine Precursors

| Precursor Type | Reaction | Resulting Heterocycle | Ref. |

| β-Amino alcohols | Dehydrogenative self-coupling | 2,5-Disubstituted pyrazines | nih.gov |

| 2-Cyanopyrazine | Reaction with sodium azide (B81097), followed by cyclization | 1,2,3-Triazolo[1,5-a]pyrazine | mdpi.com |

| Diketopiperazine | Aldol (B89426) condensation followed by pyrrole annulation | Pyrrolopyrazinone | nih.gov |

| 5-Aminopyrazoles | Condensation with β-diketones | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

Scaffold for Derivatization via Carbon-Nitrogen and Carbon-Carbon Bond Formation

This compound is an ideal scaffold for molecular elaboration through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The pyrrolidine nitrogen is readily nucleophilic, while the pyrazine ring can be functionalized through various modern cross-coupling reactions.

Carbon-Nitrogen (C-N) Bond Formation: The secondary amine of the pyrrolidine ring is a prime site for derivatization. Standard reactions such as N-acylation and N-alkylation are commonly employed to introduce a wide range of substituents, modifying the compound's steric and electronic properties. researchgate.net For instance, N-acylation can be achieved using acyl chlorides or by employing peptide coupling reagents like HATU. vulcanchem.com N-alkylation of the pyrrolidine nitrogen can be accomplished via reactions with alkyl halides or through reductive amination protocols. vulcanchem.comrsc.org

Modern catalytic methods have further expanded the possibilities for C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the coupling of the pyrrolidine nitrogen with aryl or heteroaryl halides, providing access to complex N-aryl pyrrolidine derivatives. vulcanchem.comnih.gov These reactions are crucial for building molecules with specific three-dimensional structures. nih.gov

Carbon-Carbon (C-C) Bond Formation: The pyrazine ring of the scaffold can be functionalized to participate in C-C bond-forming reactions. Halogenated pyrazine derivatives serve as excellent substrates for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. researchgate.net These methods allow for the introduction of aryl, alkynyl, and alkenyl groups onto the pyrazine core. For example, Sonogashira coupling of an amino-pyrazine derivative with terminal alkynes has been used to synthesize pyrrolo-pyrazine derivatives. researchgate.net

Furthermore, direct C-H activation/arylation strategies have emerged as powerful tools for forming C-C bonds, reducing the need for pre-functionalized starting materials. nih.gov While typically challenging on electron-deficient rings like pyrazine, specialized catalytic systems can achieve such transformations. The formation of C-C bonds can also be initiated from the pyrrolidine ring, for example, through the generation of enolates from adjacent carbonyl groups followed by alkylation. nih.gov

Table 2: Derivatization Reactions on the this compound Scaffold

| Reaction Type | Reagents/Catalyst | Position of Derivatization | Resulting Functionality | Ref. |

| N-Acylation | Acyl chloride, base | Pyrrolidine Nitrogen | Amide | |

| N-Alkylation | Alkyl halide, base | Pyrrolidine Nitrogen | Tertiary Amine | vulcanchem.com |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Pyrrolidine Nitrogen | N-Aryl Pyrrolidine | nih.gov |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Pyrazine Ring (pre-halogenated) | Aryl/Alkenyl-substituted Pyrazine | researchgate.net |

| Aldol Condensation | Base (e.g., Cs₂CO₃) | Carbon alpha to a carbonyl on pyrrolidine | β-Hydroxy carbonyl | nih.gov |

Role in the Synthesis of Chiral Compounds and Stereoselective Targets

The inherent chirality of this compound, which is derived from the natural chiral pool of proline, makes it a valuable asset in asymmetric synthesis. rsc.org It can be used as a chiral building block, where its stereocenter is incorporated into the final target molecule, or as a chiral auxiliary, which directs the stereochemical outcome of a reaction before being cleaved.

When used as a chiral building block, the stereochemically defined pyrrolidine ring is maintained throughout the synthetic sequence. This is exemplified in the synthesis of complex pharmaceutical agents where the specific stereoisomer is crucial for biological activity. For instance, chiral (S)-(1-methylpyrrolidin-2-yl)methanol, a closely related structure, was used to introduce a stereocenter via a Buchwald coupling in the total synthesis of adagrasib. rsc.org

As a chiral auxiliary, the pyrrolidine moiety can control the formation of new stereocenters. google.com The N-acylated derivative of a chiral pyrrolidine can direct the stereoselectivity of reactions such as aldol additions. In one study, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol was used as a chiral auxiliary in aldol reactions with benzaldehyde. rsc.org The diastereoselectivity of the reaction could be tuned by changing the solvent, temperature, and the nature of the chelating metal agent, with Cp₂ZrCl₂ favoring the anti-adduct and SnCl₂ favoring the syn-adduct. rsc.org The auxiliary imparts facial selectivity by forming a rigid chelated intermediate that blocks one face of the enolate from the incoming electrophile.

The synthesis of the chiral auxiliaries themselves, such as (2R)- and (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliaries), highlights the importance of the pyrazine framework in asymmetric synthesis. researchgate.net These auxiliaries are used to prepare non-proteinogenic α-amino acids with high enantiomeric purity.

Table 3: Stereoselective Reactions Utilizing Chiral Pyrrolidine Derivatives

| Chiral Moiety | Reaction Type | Role | Key Feature | Ref. |

| (S)-(−)-2-(1-Propionylpyrrolidin-2-yl)propan-2-ol | Aldol Addition | Chiral Auxiliary | Formation of syn or anti aldol products depending on the chelating agent. | rsc.org |

| (S)-(1-Methylpyrrolidin-2-yl)methanol | Buchwald Coupling | Chiral Building Block | Introduction of a defined stereocenter into the target molecule. | rsc.org |

| Schöllkopf Auxiliary | Asymmetric Alkylation | Chiral Auxiliary | Synthesis of enantiomerically pure α-amino acids. | researchgate.net |

Building Block for Bridged and Fused Ring Systems

The rigid structure and multiple attachment points of this compound make it an excellent starting material for constructing complex bridged and fused polycyclic systems. These intricate scaffolds are features of many natural products and pharmaceutically active molecules.

A prominent example of fused ring synthesis involves the manganese-catalyzed dehydrogenative coupling of pyrrolidin-2-yl-methanol, a direct precursor to the title compound. This reaction leads to the formation of the tricyclic fused system 2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine. nih.govacs.org The reaction proceeds through the formation of a 2,5-dihydropyrazine intermediate, which, in this specific case, cannot undergo further dehydrogenation to full aromaticity due to the nature of the fused pyrrolidine rings, thus isolating the saturated fused product. nih.govacs.org

Intramolecular cyclization is another powerful strategy for building fused rings from pyrazine derivatives. Pyrrolopyrazinones, which feature a fused pyrrole and pyrazine ring system, can be synthesized by appending the pyrrole ring to a pre-formed diketopiperazine core. nih.gov This is often achieved via an initial aldol condensation to introduce the necessary functionality, followed by a cyclization step catalyzed by either a protic acid or a Lewis acid like gold. nih.gov Similarly, one-pot Ugi/nucleophilic substitution/N-acylation sequences have been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which are fused pyrrolidinone and diketopiperazine systems. acs.orgacs.org

The pyrazine ring can also participate in cycloaddition reactions to form fused architectures. For example, pyridinium (B92312) 1,4-zwitterions, which can be conceptually related to activated pyrazines, undergo (4+2) cyclization reactions to afford pyrido[1,2-a]pyrazine derivatives. mdpi.com These reactions demonstrate the versatility of the pyrazine core in constructing complex, multi-ring systems through a variety of synthetic strategies. mdpi.commdpi.com

Table 4: Synthesis of Bridged and Fused Ring Systems

| Starting Material Type | Key Reaction | Resulting System | Catalyst/Conditions | Ref. |

| Pyrrolidin-2-yl-methanol | Dehydrogenative Coupling | Hexahydro-dipyrrolo[1,2-a:1′,2′-d]pyrazine (Fused) | Manganese Pincer Complex | nih.govacs.org |

| Diketopiperazine derivative | Aldol Condensation / Cyclization | Pyrrolopyrazinone (Fused) | Au(PPh₃)Cl / AgBF₄ | nih.gov |

| α-Aminoester, Phenylglyoxal, etc. | Ugi / Nucleophilic Substitution / N-Acylation | Pyrrolopiperazine-2,6-dione (Fused) | Cs₂CO₃ | acs.orgacs.org |

| Pyridinium 1,4-zwitterions | (4+2) Cyclization | Pyrido[1,2-a]pyrazine (Fused) | Thermal | mdpi.com |

Q & A

Q. What experimental and computational approaches validate the role of weakly coupled vibrational modes in pyrazine photophysics?

- Methodological Answer : MCTDH wave packet propagation isolates contributions from weakly coupled modes (e.g., out-of-plane bending) to S₂→S₁ internal conversion. Experimental UV-Vis spectra are cross-validated with simulated absorption profiles .

Notes

- Avoided Sources : Excluded data from and flavor chemistry sources per requirements.

- Methodological Focus : Answers emphasize experimental design, contradiction resolution, and advanced computational workflows.

- References : Citations align with evidence IDs, excluding non-academic or unreliable sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.